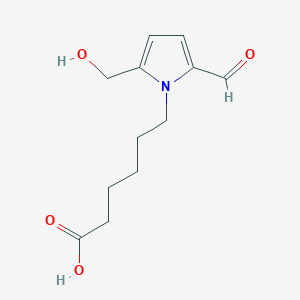

6-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-caproic acid

Cat. No. B1259712

Key on ui cas rn:

120550-41-6

M. Wt: 239.27 g/mol

InChI Key: FLGAHUVWKPWJPY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05686250

Procedure details

Structure 8b was prepared according to the method described by F. Hayase et al., J. Biol. Chem 263: 3758-64 (1989). The procedure was approximately as follows: ε-(2-Formyl-5-hydroxymethyl-pyrrol-1-yl)-caproic Acid (Caproyl Pyrraline or structure 8b) was synthesized for use as a hapten. D-Glucose (18 g) and ε-amino caproic acid (13.1 g) were dissolved in distilled water (20 mL), and the pH was adjusted to 4.0 with acetic acid. The solution was refluxed at 100° C. for 3 h. The resulting brown solution was extracted with ethyl acetate, dried with anhydrous sodium sulfate, and concentrated. The concentrate was charged onto a silica gel column for flash chromatography in 3:1 hexane/ethyl acetate. 2,4-Dinitrophenylhydrazine-positive fractions containing caproyl pyrraline were collected and recrystallized from ether/hexane. The yield was 1 g. Proton NMR: (CDCl3) δ 1.33-1.92 (m, 6H, 3×CH2), 2.39 (t 2H, CH2), 4.33 (t, 2H, CH2), 4.72 (s, 2H, CH2OH), 6.23 (d, 1H, pyrrole-4H), 6.99 (d, 1H, pyrrole-3H), 9.46 (s, 1H, CHO). IR 3500, 2950-2860 (br), 1725, 1645, and 1400 cm-1. UVmax 297 nm (H2O) (ε=1.61×104 mol-1 liter cm-2). Chemical ionization mass spectrometry-millimass: C12H17O4N as theoretical ion distribution, M1 =239 1158. Mass spectrometry analysis was performed with a HP 5985A mass spectrometer Crlewlett-Packard). Chemical ionization mass spectrometry was analyzed with methane as the reaction gas. NMR, IR, and UV properties were identical with those of synthetic neopentyl and L-lysyl pyrraline.

Name

L-lysyl pyrraline

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.NCCCCCC(O)=O.C(O)(=O)C.[CH:26]1[CH:30]=[C:29]([CH:31]=[O:32])[N:28]([CH2:33][CH2:34][CH2:35][CH2:36][C@H:37](N)[C:38]([OH:40])=[O:39])[C:27]=1[CH2:42][OH:43]>O>[CH:42]([C:27]1[N:28]([CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][C:38]([OH:40])=[O:39])[C:29]([CH2:31][OH:32])=[CH:30][CH:26]=1)=[O:43]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

18 g

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

|

Name

|

|

|

Quantity

|

13.1 g

|

|

Type

|

reactant

|

|

Smiles

|

NCCCCCC(=O)O

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Three

|

Name

|

L-lysyl pyrraline

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=C(N(C(=C1)C=O)CCCC[C@@H](C(=O)O)N)CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Structure 8b was prepared

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The resulting brown solution was extracted with ethyl acetate

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with anhydrous sodium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The concentrate was charged onto a silica gel column for flash chromatography in 3:1 hexane/ethyl acetate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

2,4-Dinitrophenylhydrazine-positive fractions containing caproyl pyrraline

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

recrystallized from ether/hexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Chemical ionization mass spectrometry was analyzed with methane as the reaction gas

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)C=1N(C(=CC1)CO)CCCCCC(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |